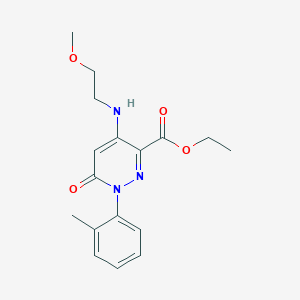
Ethyl 4-((2-methoxyethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((2-methoxyethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-((2-methoxyethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound classified under pyridazine derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to explore the biological activity of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H21N3O4, with a molecular weight of 331.4 g/mol. The structural characteristics that contribute to its biological activity include:
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O4 |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 922014-62-8 |
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : They can affect signaling pathways related to cell proliferation and apoptosis.
- Interaction with DNA : Some studies suggest that similar compounds can form adducts with DNA, influencing gene expression and cellular responses.
Anticancer Activity
Several studies have investigated the anticancer potential of pyridazine derivatives, including this compound. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study:
A study demonstrated that a related compound significantly inhibited cell proliferation in various cancer cell lines, suggesting a potential mechanism involving the modulation of apoptotic pathways .
Anti-inflammatory Effects
Pyridazine derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways.
Case Study:
In an experimental model of inflammation, a pyridazine derivative was shown to decrease inflammatory markers significantly compared to controls, indicating its potential as an anti-inflammatory agent .
Research Findings
Recent findings highlight the pharmacological potential of this compound:
属性
IUPAC Name |
ethyl 4-(2-methoxyethylamino)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-4-24-17(22)16-13(18-9-10-23-3)11-15(21)20(19-16)14-8-6-5-7-12(14)2/h5-8,11,18H,4,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAZNYMULMLGHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCCOC)C2=CC=CC=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














